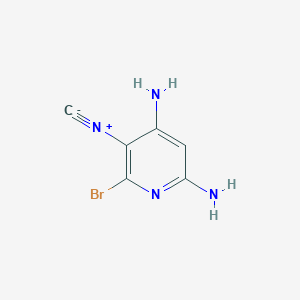

6-Bromo-5-isocyano-pyridine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-isocyanopyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c1-10-5-3(8)2-4(9)11-6(5)7/h2H,(H4,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHPMLLMRNSVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(N=C(C=C1N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 5 Isocyano Pyridine 2,4 Diamine and Analogs

Strategies for Pyridine (B92270) Core Construction and Functionalization

The assembly of the substituted pyridine core is a critical aspect of the synthesis. This involves the selective introduction of bromine, amino, and isocyano functionalities onto the heterocyclic ring.

The direct bromination of pyridine is often challenging due to the ring's deactivation towards electrophilic substitution. Therefore, specialized methods have been developed to achieve high regioselectivity.

One effective strategy involves the activation of the pyridine ring through the formation of a pyridine N-oxide . The N-oxide enhances the ring's reactivity towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net Baran et al. reported a method for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source, which proceeds under mild conditions. tcichemicals.com Another approach utilizes oxalyl bromide or dibromomethane (B42720) as reagents for the regioselective bromination of pyridine N-oxide derivatives. researchgate.net

A distinct strategy for difunctionalization involves the generation of highly reactive pyridyne intermediates . These intermediates allow for adjacent, regioselective introduction of two functional groups. For instance, a 3,4-pyridyne can be generated from 3-chloro-2-ethoxypyridine (B70323) via lithiation and subsequent treatment with an organomagnesium halide. rsc.org Trapping this intermediate with an electrophilic bromine source can lead to the introduction of a bromine atom at the 3-position. rsc.org

Table 1: Comparison of Regioselective Bromination Methods for Pyridine Systems

| Method | Substrate | Reagents | Key Features | Selectivity |

| N-Oxide Activation | Fused Pyridine N-Oxides | p-Toluenesulfonic anhydride, Tetrabutylammonium bromide | Mild conditions; avoids harsh reagents like Br₂. tcichemicals.com | High C2-selectivity. tcichemicals.com |

| N-Oxide Activation | Pyridine N-Oxide Derivatives | (COBr)₂, Et₃N, in CH₂Br₂ | Optimized for various derivatives. researchgate.net | Regioselective. researchgate.net |

| Pyridyne Intermediate | 3-Chloropyridines | n-BuLi, RMgBr·LiCl, then (CCl₂Br)₂ | Allows for 3,4-difunctionalization. rsc.org | Regioselective addition at position 4, quench at position 3. rsc.org |

Introducing two amino groups onto a pyridine ring can be achieved through several routes, most commonly involving nucleophilic aromatic substitution (SNAr) on halogenated pyridines or metal-catalyzed cross-coupling reactions.

Selective mono- and diaminations of 2,6-dibromopyridine (B144722) have been successfully performed using microwave irradiation with water as a solvent. nih.govacs.org The selectivity between mono- and diamination can be controlled by the inclusion of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate (K₂CO₃), which favors the formation of the diaminated product. nih.govacs.org This method is effective for a range of primary amines.

An alternative strategy for aminating pyridines involves their conversion to heterocyclic phosphonium (B103445) salts. These activated intermediates can then react with sodium azide (B81097) to form iminophosphoranes, which are versatile precursors to various nitrogen-containing functional groups. nih.gov This process is noted for its high regioselectivity and applicability to complex molecules. nih.gov

Table 2: Selected Methodologies for Diamination of Pyridine Rings

| Method | Starting Material | Key Reagents/Conditions | Product Type | Notes |

| Microwave-Assisted SNAr | 2,6-Dibromopyridine | Primary amine, H₂O, Microwave (150–205 °C) | Mono- or Diaminopyridine | Selectivity controlled by CuI catalyst and K₂CO₃ base. nih.govacs.org |

| Heterocyclic Phosphonium Salts | Pyridine | Triphenylphosphine, then NaN₃ | Iminophosphorane (Amine precursor) | Proceeds via a likely SNAr mechanism; offers distinct regioselectivity from other methods. nih.gov |

| Buchwald-Hartwig Amination | Halogenated Pyridines | Amine, Palladium or Nickel catalyst, Base | Aminopyridine | A widely used metal-catalyzed C-N cross-coupling method. nih.gov |

The isocyanide functional group is typically introduced by the dehydration of a formamide (B127407) precursor. This is the most common and versatile method for isocyanide synthesis. wikipedia.org The reaction involves treating a primary formamide with a dehydrating agent such as phosphorus oxychloride (POCl₃), toluenesulfonyl chloride, or the Burgess reagent, in the presence of a base like triethylamine (B128534) or pyridine. wikipedia.orgnih.gov

Another classic method is the Hofmann isocyanide synthesis (or carbylamine reaction), where a primary amine reacts with chloroform (B151607) and a strong base to generate a dichlorocarbene (B158193) intermediate, which then converts the amine to an isocyanide. wikipedia.org More recent developments have explored the use of difluorocarbene, generated in situ, which reacts efficiently with various primary amines, including heteroaryl amines, to form the corresponding isocyanides. organic-chemistry.org

Precursor Synthesis and Convergent Approaches

A convergent synthesis, where key fragments of the molecule are prepared separately and then combined, is often the most efficient strategy. For 6-Bromo-5-isocyano-pyridine-2,4-diamine, this involves the synthesis of a brominated diaminopyridine intermediate, followed by the late-stage formation of the isocyanide group.

The compound 6-Bromopyridine-2,3-diamine is a valuable intermediate for synthesizing more complex molecules. chemimpex.com Its synthesis can be approached via several routes. One method involves the nitration of 2-amino-5-bromopyridine (B118841) to introduce a nitro group at the 3-position, followed by the chemical reduction of the nitro group to an amine using reagents like reduced iron in ethanol. orgsyn.org

An alternative "bromination method" involves reacting pyridine with bromine to generate 2,3-dibromopyridine, which is then reduced to yield the diaminobromopyridine product. These intermediates serve as crucial building blocks for further functionalization.

The final step in a convergent synthesis of the target molecule would be the conversion of one of the primary amino groups on the brominated diaminopyridine scaffold into an isocyanide. This transformation leverages the methodologies described in section 2.1.3.

The process typically involves two steps:

Formylation: One of the amino groups on the pyridine ring is selectively converted to a formamide. This is often achieved by reaction with formic acid or a related formylating agent. wikipedia.org

Dehydration: The resulting formamide is then dehydrated using a suitable reagent. A common and effective system for this transformation is phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. nih.govrsc.org This one-pot approach, starting from the amine, formylating it, and then dehydrating the intermediate formamide, provides a practical route to the final isocyanide product. rsc.org

This late-stage introduction of the isocyanide group is advantageous as it avoids carrying the reactive and often odorous isocyanide functionality through a lengthy synthetic sequence.

Integration of Multiple Functional Groups via Sequential Reactions

The construction of a polysubstituted pyridine ring like this compound often necessitates a carefully planned sequence of reactions to install the desired functional groups with correct regioselectivity. Sequential synthesis provides precise control over the introduction of each moiety, building complexity in a stepwise manner.

Strategies for the C-H functionalization of pyridines represent a powerful approach. These methods avoid the need for pre-functionalized starting materials and allow for the direct introduction of groups onto the pyridine core. For instance, a pyridine-2,4-diamine (B32025) starting material could undergo regioselective bromination at the 6-position, followed by functionalization at the 5-position. The introduction of the isocyano group is typically a final step, often achieved through the dehydration of a formamide precursor.

Another common sequential strategy involves nucleophilic aromatic substitution (SNAr) reactions on pre-halogenated pyridines. For example, a synthesis could commence with 2,6-dibromopyridine. Sequential amination reactions, first at the 2-position and then at the 4-position (requiring activation), could be followed by bromination and subsequent isocyanide formation at the remaining open positions. The synthesis of 2,3-diamino-5-bromopyridine (B182523) through a sequence of bromination, nitration, and reduction highlights a classic step-by-step approach to building functionality on a pyridine ring. The challenge in these sequential syntheses lies in managing regioselectivity and the compatibility of functional groups with subsequent reaction conditions.

Multicomponent Reaction (MCR) Strategies for Direct Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer a highly efficient alternative to linear, sequential syntheses. They are characterized by operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that efficiently assembles imidazo[1,2-a]-heterocycles from amidines, aldehydes, and isocyanides. The reaction is significant as it is one of the most exploited isocyanide-based MCRs. In the context of synthesizing analogs of the target compound, a pyridine-2,4-diamine can serve as the heterocyclic amidine component, utilizing the amino group at the 2-position to initiate the reaction.

The general mechanism involves the acid-catalyzed formation of an imine from the 2-amino group of the pyridine and an aldehyde. The isocyanide then undergoes an α-addition to the iminium ion, followed by an intramolecular cyclization to yield the final imidazo[1,2-a]pyridine (B132010) scaffold. By employing a brominated isocyanide as the third component, a bromine atom can be incorporated into the final structure. While this does not directly yield this compound, it provides a rapid route to complex, fused analogs that incorporate both the pyridine-2,4-diamine core and a bromine substituent. Research has demonstrated the versatility of the GBB reaction with various 2-aminoazines, aldehydes, and isocyanides, suggesting its applicability for creating diverse chemical libraries based on this scaffold.

The Passerini and Ugi reactions are foundational isocyanide-based MCRs used to synthesize α-acyloxy amides and α-acetamido carboxamides, respectively.

Passerini Reaction : This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid.

Ugi Reaction : This is a four-component reaction that typically uses an isocyanide, a carbonyl compound, an amine, and a carboxylic acid.

Direct synthesis of this compound using these reactions is not straightforward, as the target molecule is itself an isocyanide. However, these MCRs could be adapted to synthesize precursors or complex analogs. For a hypothetical adaptation, one could envision using a pyridine-derived aldehyde (e.g., 2,4-diamino-6-bromopyridine-5-carbaldehyde) as a component in an Ugi or Passerini reaction. This would append a complex side chain at the 5-position. Alternatively, a precursor bearing a primary amine could be converted to the target isocyanide in a post-MCR modification step. The versatility of the Ugi reaction, in particular, allows for the use of alternative components, which could potentially be leveraged to construct the substituted pyridine core itself, though this would represent a non-classical application of the reaction.

The efficiency and scope of MCRs for pyridine synthesis can be significantly enhanced through the use of catalysts. Catalysts can improve reaction rates, increase yields, and influence selectivity under milder conditions. A variety of catalytic systems, both homogeneous and heterogeneous, have been developed for this purpose.

For instance, metal-catalyzed reactions using catalysts like Cu(OTf)₂, copper nanoparticles, and zinc have been reported for the synthesis of various pyridine derivatives. Heterogeneous catalysts, such as Mg-Al hydrotalcite, are particularly attractive as they offer ease of separation and potential for recyclability, aligning with green chemistry principles. In one study, hydrotalcite was used as a solid base catalyst for the one-pot, three-component synthesis of highly substituted pyridines from aldehydes, malononitrile, and thiophenol, with the catalyst being reusable for several cycles. For GBB reactions, acid catalysts such as Sc(OTf)₃ or even molecular iodine are often employed to facilitate the initial imine formation. Palladium-based catalysts have also been used for MCRs that involve acceptorless alcohol dehydrogenation to generate pyridine derivatives.

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Scandium triflate (Sc(OTf)₃) | Groebke-Blackburn-Bienaymé (GBB) | 2-aminopyridine, aldehyde, isocyanide | Effective Lewis acid, works well under microwave heating. | |

| Copper nanoparticles on charcoal | 2-amino-3-cyanopyridine synthesis | Aldehyde, ketone, ammonium (B1175870) acetate, malononitrile | Recyclable for up to eight runs with minimal loss in yield. | |

| Mg-Al Hydrotalcite | Substituted pyridine synthesis | Aldehyde, malononitrile, thiophenol | Heterogeneous, reusable solid base catalyst. | |

| Molecular Iodine (I₂) | Domino MCR | Aromatic aldehydes, 4-hydroxycoumarin, 3-aminopyrazoles | Environmentally friendly catalyst, good yields without chromatography. | |

| Palladium nanoparticles on hydroxyapatite (B223615) (Pd NPs@HAP) | Acceptorless alcohol dehydrogenation MCR | Aryl methyl ketone, primary alcohol, ammonium acetate | Broad substrate scope, uses readily available alcohols. |

Green Chemistry Principles in the Synthesis of Substituted Pyridines

Applying green chemistry principles to the synthesis of complex molecules like substituted pyridines is essential for sustainable chemical manufacturing. Key goals include minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

One of the most impactful green chemistry strategies is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions often lead to higher reaction rates, easier product isolation, and a significant reduction in chemical waste. For example, a green and efficient one-pot MCR for synthesizing 1,4-dihydropyridine (B1200194) derivatives has been reported to proceed under solvent-free conditions at room temperature using ceric ammonium nitrate (B79036) as a catalyst.

Microwave-assisted synthesis is another technique that aligns with green chemistry, often allowing for rapid, solvent-free reactions with high yields. The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation, which provides efficient and uniform heating.

Performing reactions in water is another highly desirable green alternative. Water is non-toxic, non-flammable, and inexpensive. While organic substrates may have limited solubility, this can sometimes be overcome with additives or may even be advantageous. The development of MCRs that proceed efficiently in aqueous media is an active area of research for pyridine synthesis.

| Method | Reaction Details | Key Green Advantage | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides. | Avoids use of hazardous solvents and minimizes waste. | |

| Solvent-Free MCR | Hantzsch pyridine synthesis using ceric ammonium nitrate (CAN) catalyst at room temperature. | Eliminates solvent, short reaction times, simple workup. | |

| Microwave-Assisted MCR | One-pot, four-component synthesis of 3-pyridine derivatives under microwave irradiation. | Recognized green chemistry tool, rapid and efficient. | |

| Sequential Solventless Reactions | Synthesis of 2,4,6-trisubstituted pyridines via sequential solventless aldol (B89426) and Michael addition reactions. | Avoids toxic solvents and reduces waste generation. |

Sustainable Catalysis in Pyridine Functionalization

Traditional methods for functionalizing pyridines often require harsh reaction conditions, stoichiometric reagents, and multi-step sequences involving protection and deprotection, which are neither environmentally nor economically ideal. rasayanjournal.co.in The drive towards sustainable chemistry has spurred the development of catalytic processes that offer milder conditions, higher selectivity, and reduced waste. nih.gov

Transition-metal catalysis has become a powerful tool for the direct functionalization of pyridine C-H bonds, providing an atom-economical alternative to classical cross-coupling reactions that require pre-functionalized starting materials. nih.govbeilstein-journals.org For the synthesis of pyridine-2,4-diamine scaffolds, palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, allows for the direct coupling of amines with halopyridines under relatively mild conditions. acs.org This approach is highly versatile for creating a library of analogs by varying the amine coupling partner.

Furthermore, regioselective C-H arylation and alkylation, often utilizing palladium, rhodium, or iridium catalysts, can introduce substituents at specific positions, complementing other functionalization strategies. beilstein-journals.orgnih.gov For instance, a catalytic protocol for the C-H arylation of pyridines bearing electron-withdrawing groups has been developed, offering high selectivity for the 3- and 4-positions. nih.gov

Emerging sustainable technologies in organic synthesis include photocatalysis and biocatalysis. Photochemical methods, which use visible light to drive reactions, can enable unique transformations, such as the functionalization of pyridines via pyridinyl radicals under exceptionally mild conditions. acs.org Biocatalysis, employing enzymes like imine reductases or transaminases, offers an environmentally benign route to chiral aminopyridines and related compounds from renewable feedstocks, highlighting a path toward greener pharmaceutical intermediates. rsc.org

Atom Economy and Step Efficiency in Synthetic Pathways

The principles of atom economy and step efficiency are central to modern synthetic design, aiming to maximize the incorporation of reactant materials into the final product while minimizing the number of synthetic operations. nih.govnumberanalytics.com A high degree of efficiency is particularly critical when constructing complex molecules like this compound.

In contrast, a modern approach would prioritize convergent and step-efficient strategies. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, are highly atom- and step-economical. nih.govrsc.org The pyridine core itself can be constructed in a highly functionalized form using one-pot MCRs, such as variations of the Hantzsch synthesis or other [3+3] annulation strategies, thereby installing multiple substituents simultaneously. mdpi.com This dramatically reduces the number of steps required to build the core scaffold.

For instance, a convergent route could involve the synthesis of a 2,4-diamino-6-bromopyridine intermediate, which has been achieved in a practical, large-scale synthesis from 2,6-dibromopyridine precursors. acs.orgresearchgate.net Subsequent late-stage functionalization at the C5 position (e.g., via electrophilic substitution to install a nitro or cyano group, followed by conversion to the isocyano functionality) would exemplify a more step-efficient approach. The final conversion of a C5-amino group to the isocyano group is typically achieved by dehydration of the corresponding formamide. wikipedia.org While effective, this step has an inherently poor atom economy due to the loss of a water molecule. The development of catalytic methods for this transformation remains a goal for green chemistry.

By integrating catalytic C-H activation, multicomponent reactions, and strategic late-stage functionalizations, chemists can design pathways to complex targets like this compound that are not only synthetically viable but also adhere to the principles of sustainable chemistry. nih.govnih.gov

Table of Compounds

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 5 Isocyano Pyridine 2,4 Diamine

Reactivity of the Isocyano Moiety

The isocyano group (–N≡C) is a unique functional group known for its dual electronic character, exhibiting both nucleophilic and electrophilic properties at the carbon atom. This allows it to participate in a wide range of reactions, making it a valuable synthon in organic chemistry.

Nucleophilic α-Addition Chemistry of the Isocyano Group

The isocyanide carbon can undergo nucleophilic attack, a process known as α-addition. This reactivity is fundamental to many isocyanide-based multicomponent reactions. In the context of 6-Bromo-5-isocyano-pyridine-2,4-diamine, the isocyano group is susceptible to attack by various nucleophiles. The general mechanism involves the addition of a nucleophile to the isocyanide carbon, forming a nitrilium ion intermediate, which can then be trapped by another nucleophile or undergo rearrangement.

Mechanistic studies on the addition of N-nucleophiles to metal-coordinated isocyanides suggest a stepwise associative mechanism. mdpi.com This process typically involves the initial attack of the nucleophile on the isocyanide carbon, followed by deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen to yield the final product. mdpi.com While this research focuses on metal-bound isocyanides, the fundamental steps of nucleophilic addition are relevant to the reactivity of the isocyano group in this compound.

Visible-light-mediated photoredox catalysis has also been shown to facilitate the nucleophilic addition of α-aminoalkyl radicals to isocyanates and isothiocyanates. organic-chemistry.org This methodology, which involves the generation of a radical species that then adds to the cumulene, could potentially be adapted for reactions involving the isocyano group of the title compound.

Cycloaddition Reactions Involving the Isocyano Functionality

The isocyano group can participate in various cycloaddition reactions, acting as a one-atom component in the construction of heterocyclic rings. These reactions are valuable for the synthesis of complex molecular architectures. While the nitrile functional group, a close relative of the isocyanide, rarely participates as a dienophile in Diels-Alder reactions, formal [2 + 2 + 2] cycloaddition strategies have been developed for the synthesis of pyridines from nitriles. nih.govmit.edu These strategies proceed through pericyclic cascade mechanisms. nih.govmit.edu

One such strategy involves an initial propargylic ene reaction followed by an intramolecular Diels-Alder reaction where the cyano group acts as the dienophile. nih.govmit.edu An alternative pathway begins with an intramolecular propargylic ene reaction with the cyano group serving as the enophilic π-bond. nih.govmit.edu These metal-free approaches highlight the potential for the isocyano group in this compound to participate in similar cycloaddition cascades for the construction of fused pyridine (B92270) systems. Theoretical studies on the [2 + 3]-cycloaddition of nitrones to isocyanide complexes of palladium and platinum have shown that the reaction proceeds via a concerted and asynchronous mechanism. researchgate.net

Mechanistic Studies of Isocyanide Transformations in Pyridine Systems

The reactivity of isocyanides can be significantly influenced by their electronic environment. In pyridine systems, the electronic properties of the ring and other substituents modulate the reactivity of the isocyano group. Theoretical studies on the reaction of the CN radical with pyridine have explored both cyanide and isocyanide addition pathways. frontiersin.orguni-stuttgart.de These studies indicate that isocyanide adducts are generally less stable than their cyanide counterparts. frontiersin.orguni-stuttgart.de

The addition of isocyanides to pyridinium (B92312) salts has been shown to be an efficient process, particularly when a carboxamido group is present in the 3-position of the pyridine ring. acs.org This reaction proceeds through the stabilization of a nitrilium intermediate by the neighboring amide group, leading to the formation of dihydropyridines. acs.org While this compound does not possess a pyridinium salt, these findings underscore the influence of the pyridine ring's electronic state on isocyanide reactivity.

Reactivity of the Bromine Atom

The bromine atom at the 6-position of the pyridine ring is a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds through various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromine atom in this compound is expected to be a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is a widely used method for the formation of C-C bonds. libretexts.org The Suzuki-Miyaura coupling of bromo- and chloropyrimidines with various aryl/heteroaryl boronic acids has been successfully demonstrated, highlighting the feasibility of this reaction on halogenated nitrogen-containing heterocycles. mdpi.comresearchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds. wikipedia.org The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in good to excellent yields under optimized conditions. scirp.orgresearchgate.net Similarly, the Sonogashira reaction has been successfully applied to bromocyanofluoro pyridine nuclei. soton.ac.uk These examples suggest that the bromo group in this compound would readily undergo Sonogashira coupling.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org It has been successfully applied to the amination of 6-bromo- and 6-chloropurine (B14466) nucleosides, which are structurally related to the pyridine core of the title compound. nih.gov The reaction mechanism typically involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. libretexts.org

A variety of palladium-catalyzed cross-coupling reactions have been performed on bromo-naphthalene scaffolds, demonstrating the broad applicability of these methods for the diversification of aromatic systems. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(0) complex, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) or Pd(II) complex, Ligand, Base |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The pyridine ring, being inherently electron-deficient, is activated towards SNAr, especially with an electron-withdrawing substituent or a good leaving group.

The mechanism of SNAr reactions on pyridinium ions has been studied, and it generally proceeds through an addition-elimination pathway. nih.gov Hard nucleophiles tend to attack the 2-position of the pyridine ring. quimicaorganica.org For simple aryl halides, the SNAr pathway can be unfavorable due to the high energy of the intermediate Meisenheimer complex. libretexts.org However, the presence of activating groups, such as the isocyano and the inherent electron deficiency of the pyridine ring, can facilitate this reaction.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The carbon-bromine bond at the C-6 position of the pyridine ring is a prime site for halogen-metal exchange reactions. This transformation converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic intermediate, which can then be trapped with various electrophiles. wikipedia.org This two-step sequence is a powerful method for introducing a wide array of substituents at the C-6 position.

Typically, organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are used to effect the bromine-lithium exchange at low temperatures (e.g., -78 °C to -100 °C) in an inert ethereal solvent like tetrahydrofuran (B95107) (THF). tcnj.edu The rate of exchange generally follows the trend I > Br > Cl, making the bromo substituent well-suited for this reaction. wikipedia.org

A significant challenge in applying this reaction to this compound is the presence of acidic protons on the two amino groups (N-H). These protons can be readily deprotonated by the strongly basic organolithium reagent, consuming at least two equivalents of the reagent before the desired halogen-metal exchange can occur. To circumvent this, a common strategy involves the initial deprotonation of the acidic protons, followed by the Br-Li exchange. nih.gov

An alternative and often more selective method involves using a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), and n-BuLi. nih.govnih.gov In this protocol, the Grignard reagent may react with the acidic N-H protons to form a magnesium salt. The subsequent addition of n-BuLi can then perform the halogen-metal exchange under non-cryogenic conditions, potentially through the formation of a more reactive "ate" complex. nih.gov This approach can prevent the intermolecular quenching that often occurs when using alkyllithium reagents alone on substrates with acidic protons. nih.gov

Once the organometallic intermediate (either a lithio- or magnesio-species) is formed at the C-6 position, it can be quenched with a diverse range of electrophiles to introduce new functional groups.

Interactive Table: Examples of Electrophilic Quenching Following Halogen-Metal Exchange on Aryl Bromides

| Reagent System | Electrophile (E+) | Product Type | Reference |

| 1. n-BuLi, THF, -78 °C | H₂O | Des-bromo derivative | tcnj.edu |

| 2. t-BuLi, THF, -100 °C | Benzaldehyde | Benzhydrol derivative | tcnj.edu |

| 3. i-PrMgCl, then n-BuLi | DMF | Aldehyde | nih.gov |

| 4. n-BuLi, THF, -78 °C | CO₂ | Carboxylic acid | wikipedia.org |

| 5. n-BuLi, THF, -78 °C | CH₃I | Methyl derivative | tcnj.edu |

This method provides a regioselective pathway to functionalized 2,4-diamino-5-isocyanopyridine derivatives that would be difficult to access through other synthetic routes. ias.ac.in

Reactivity of the Amino Groups

The two primary amino groups at the C-2 and C-4 positions are nucleophilic centers and are key to a variety of transformations, including condensation reactions for heterocycle synthesis, acylations, and alkylations.

Condensation Reactions with Aldehydes and Carboxylic Acid Derivatives for Heterocycle Formation

The 2,4-diaminopyridine scaffold is a well-established precursor for the synthesis of fused heterocyclic systems. The two amino groups can react with reagents containing two electrophilic centers or with a single reagent that can react with both amino groups, leading to cyclization. A common and effective strategy is the reaction with aldehydes or carboxylic acid derivatives to form fused imidazo[4,5-b]pyridines. nih.gov

The condensation reaction with aldehydes, often carried out in the presence of an oxidizing agent or under air, leads to the formation of a 2-substituted imidazo[4,5-b]pyridine ring system. nih.govmdpi.com The reaction proceeds through the initial formation of a Schiff base at one amino group, followed by an intramolecular cyclization involving the second amino group and subsequent oxidation to the aromatic fused heterocycle. wikipedia.org

Similarly, reaction with carboxylic acid derivatives such as orthoesters (e.g., triethyl orthoformate) provides a direct route to the fused imidazole (B134444) ring. nih.gov In this case, the orthoester serves as a source of a single carbon atom, leading to an unsubstituted imidazole ring fused to the pyridine core. This type of reaction is a cornerstone in the synthesis of purine (B94841) analogues and other biologically relevant scaffolds.

Table: Reagents for Heterocycle Formation from Diaminopyridines

| Reagent | Resulting Heterocycle | Reference |

| Aromatic Aldehydes (ArCHO) | 2-Aryl-imidazo[4,5-b]pyridine | nih.govmdpi.com |

| Triethyl Orthoformate | Imidazo[4,5-b]pyridine | nih.gov |

| 2-Cyanoacetamide | 2-(Cyanomethyl)-imidazo[4,5-b]pyridine | irb.hr |

Acylation and Alkylation Reactions of the Diamine Functionality

The amino groups of this compound readily undergo acylation with reagents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding amides. researchgate.net Depending on the stoichiometry and reaction conditions, either mono- or di-acylation can be achieved. The formation of diacylated products is known to occur, particularly with more reactive 2-aminopyrimidine (B69317) systems or under forcing conditions. semanticscholar.org The relative nucleophilicity of the 2- and 4-amino groups may influence the regioselectivity of mono-acylation.

Alkylation of the diamine functionality can be accomplished using alkyl halides. latech.edu Similar to acylation, the reaction can potentially yield a mixture of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium (B1175870) salts. ncert.nic.in Selective mono-alkylation can often be challenging but may be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the alkylating agent and the reaction temperature. acs.org For instance, microwave-assisted reactions have been used for the selective mono- or di-amination of dihalopyridines, a process analogous to the alkylation of diaminopyridines. nih.gov

Intramolecular Cyclization Pathways Triggered by Amino Reactivity

The reactivity of the amino groups is a powerful trigger for intramolecular cyclization events to form novel heterocyclic structures. Beyond the direct condensation reactions described in section 3.3.1, a stepwise approach can be employed. This involves first functionalizing one or both of the amino groups with a reactant that contains a second reactive site. The subsequent intramolecular reaction then forms the new ring.

A prime example is the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines, a reaction directly analogous to what would be expected for the 2,4-diamino arrangement in the target compound. nih.goveurjchem.com For instance, condensation with an aldehyde first forms an intermediate which then undergoes an oxidative intramolecular cyclocondensation to yield the final fused bicyclic system. nih.gov

Another potential pathway is the Parham cyclization. wikipedia.org While typically initiated by a halogen-metal exchange, the principle involves an intramolecular nucleophilic attack. If one of the amino groups were to be acylated with a side chain bearing an electrophilic moiety, a subsequent base-mediated intramolecular cyclization could be envisioned, leading to the formation of a macrocycle or another fused ring system. Similarly, reactions of diaminophenyl ketoximes have been shown to undergo acid-catalyzed intramolecular cyclization to form indole (B1671886) derivatives, highlighting a pathway where the amino group acts as an internal nucleophile. researchgate.net

Synergistic Reactivity and Chemo-selectivity Investigations

The presence of three different reactive centers—bromo, amino, and isocyano—on the same pyridine scaffold raises important questions about chemoselectivity and the potential for orthogonal reactivity. The ability to selectively address one functional group while leaving the others intact is crucial for the controlled synthesis of complex molecules.

Orthogonal Reactivity of Adjacent Isocyano, Amino, and Bromo Groups

Orthogonal reactivity refers to the ability to perform a chemical transformation on one functional group in the presence of others, by choosing reagents and conditions that are specific to that group. The bromo, amino, and isocyano groups possess distinct chemical properties that should, in principle, allow for such selective reactions.

Bromo Group: The C-Br bond is primarily reactive towards transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or halogen-metal exchange. nih.govnih.gov These reactions are typically performed under conditions (e.g., using palladium catalysts or organolithium reagents at low temperature) that would not affect the amino or isocyano groups, provided the basicity of any reagents is controlled to avoid simple deprotonation of the amines.

Amino Groups: The amino groups are nucleophilic and basic. They undergo reactions such as acylation, alkylation, and condensation with carbonyls. semanticscholar.orgacs.org These transformations are generally carried out under conditions (e.g., using acid chlorides in the presence of a non-nucleophilic base, or acid catalysis for condensation) that would not affect the C-Br bond or the isocyano group.

Isocyano Group: The isocyano group has unique reactivity. It is susceptible to acid-catalyzed hydrolysis to form a formamide (B127407). wikipedia.org It also readily participates in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, and multicomponent reactions like the Ugi and Passerini reactions. scienceinfo.com These reactions are highly specific to the isocyano functionality and are considered bioorthogonal, meaning they proceed under mild conditions without interfering with other common functional groups like amines. scienceinfo.com

This differential reactivity allows for a stepwise functionalization strategy. For example, one could first perform a Suzuki coupling at the C-Br position, then acylate the amino groups, and finally perform a [4+1] cycloaddition on the isocyano group, with each step being selective for a single functional group.

Interactive Table: Summary of Potential Orthogonal Reactions

| Functional Group | Reaction Type | Typical Reagents/Conditions | Orthogonality | Reference |

| 6-Bromo | Suzuki Coupling | Pd catalyst, boronic acid, base | High; unreactive towards amino and isocyano groups. | nih.govnih.gov |

| 6-Bromo | Halogen-Metal Exchange | n-BuLi or i-PrMgCl/n-BuLi, low temp | Moderate; requires control for acidic N-H protons. | wikipedia.orgnih.gov |

| 2,4-Diamino | Acylation | Acid chloride, pyridine | High; unreactive towards C-Br and isocyano groups. | semanticscholar.org |

| 2,4-Diamino | Condensation | Aldehyde, acid or heat | High; specific to amino groups reacting with carbonyls. | nih.govwikipedia.org |

| 5-Isocyano | [4+1] Cycloaddition | Tetrazine | Very High; bioorthogonal reaction specific to isocyanide. | scienceinfo.com |

| 5-Isocyano | Hydrolysis | Aqueous acid | Moderate; may affect other groups depending on acid strength. | wikipedia.org |

Spectroscopic and Advanced Analytical Characterization of 6 Bromo 5 Isocyano Pyridine 2,4 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 6-bromo-5-isocyano-pyridine-2,4-diamine would be dictated by the electronic effects of its substituents on the pyridine (B92270) ring. The two amino groups (-NH₂) at positions 2 and 4 are strong electron-donating groups, which would significantly shield the ring protons and carbons, causing their signals to appear at higher fields (lower ppm values) compared to unsubstituted pyridine. Conversely, the bromine atom at position 6 is an electron-withdrawing group, which would deshield adjacent nuclei. The isocyano group (-NC) at position 5 is also electron-withdrawing and would exert a deshielding effect.

In the ¹H NMR spectrum, the single proton on the pyridine ring, H-3, would likely appear as a singlet, as it lacks adjacent protons for spin-spin coupling. Its chemical shift would be influenced by the opposing electronic effects of the flanking amino and bromo/isocyano groups. The protons of the two amino groups would each appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration.

The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the isocyano group. The carbons bearing the amino groups (C-2 and C-4) would be significantly shielded. In contrast, the carbon attached to the bromine (C-6) and the carbon adjacent to the isocyano group (C-5) would be deshielded. The isocyano carbon itself has a characteristic chemical shift range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~ 6.0 - 6.5 | - |

| 2-NH₂ | ~ 5.0 - 6.0 (broad) | - |

| 4-NH₂ | ~ 6.5 - 7.5 (broad) | - |

| C-2 | - | ~ 155 - 160 |

| C-3 | - | ~ 90 - 95 |

| C-4 | - | ~ 150 - 155 |

| C-5 | - | ~ 100 - 105 |

| C-6 | - | ~ 140 - 145 |

| -NC | - | ~ 160 - 170 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be relatively simple for the core aromatic structure, primarily showing correlations between the amino protons and potentially long-range coupling to the H-3 proton, depending on the solvent and other conditions. For derivatives with alkyl or other proton-bearing substituents, COSY would be invaluable for tracing out the proton-proton coupling networks within those side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. slideshare.net An HSQC spectrum would definitively assign the ¹³C signal for C-3 by showing a cross-peak to the H-3 proton. It would also be used to assign the carbons in any attached side chains by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) C-H correlations. sdsu.edu This is a powerful tool for piecing together the molecular skeleton. For instance, the H-3 proton would be expected to show HMBC correlations to C-2, C-4, and C-5. The amino protons would show correlations to their attached carbons (C-2 and C-4) and adjacent carbons (C-3 and C-5). These correlations would be instrumental in confirming the substitution pattern on the pyridine ring.

Advanced NMR techniques, such as variable temperature (VT) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into dynamic processes and conformational preferences. For example, VT-NMR could be used to study the rotation of the amino groups or any potential tautomeric equilibria. NOESY, which detects through-space correlations, could reveal the spatial proximity of different protons, which would be particularly useful for determining the conformation of flexible side chains in derivatives of the title compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₅BrN₄), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. savemyexams.comnih.gov The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2⁺). HRMS would be able to confirm the elemental formula by matching the measured accurate mass to the calculated theoretical mass.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z (C₆H₅⁷⁹BrN₄) | Calculated m/z (C₆H₅⁸¹BrN₄) |

| [M+H]⁺ | 212.9776 | 214.9755 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure.

The fragmentation of protonated this compound would likely proceed through several pathways. Common fragmentation patterns for aromatic amines include the loss of small neutral molecules such as NH₃ or HCN. libretexts.org The presence of the bromine atom would also influence fragmentation, with potential loss of a bromine radical (Br•) or hydrogen bromide (HBr). The isocyano group could be lost as HCN or fragment in other ways. Analysis of the m/z values of the fragment ions would allow for the piecing together of the molecular structure and confirmation of the connectivity of the different functional groups.

Table 3: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound (Note: These are hypothetical fragmentation pathways.)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

| 212.9776 / 214.9755 | HNC | 185.9707 / 187.9686 | [C₅H₄BrN₃]⁺ |

| 212.9776 / 214.9755 | NH₃ | 195.9510 / 197.9489 | [C₆H₂BrN₂]⁺ |

| 212.9776 / 214.9755 | Br• | 134.0514 | [C₆H₅N₄]⁺ |

| 185.9707 / 187.9686 | HCN | 158.9638 / 160.9617 | [C₄H₃BrN₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For a compound like this compound, IR spectroscopy is instrumental in confirming the presence of its defining isocyano, amino, and bromo moieties.

Characteristic Absorption Bands of Isocyano, Amino, and Bromine Moieties

Each functional group within the molecule exhibits characteristic absorption bands in the IR spectrum, allowing for its unambiguous identification.

Isocyano Group (-N≡C): The isocyanide functional group is one of the most readily identifiable moieties in an IR spectrum due to its strong and sharp absorption band resulting from the stretching vibration of the -N≡C bond. This absorption typically appears in a relatively uncongested region of the spectrum, generally between 2165 and 2110 cm⁻¹. wikipedia.org The precise position can be influenced by the electronic environment, but its intensity and sharpness make it a key diagnostic peak. acs.orgnih.gov

Amino Group (-NH₂): The primary amino groups at the C2 and C4 positions give rise to several characteristic bands. The most prominent are the symmetric and asymmetric N-H stretching vibrations, which appear in the region of 3500-3200 cm⁻¹. ucalgary.ca Primary amines typically show two distinct bands in this region. ucalgary.caresearchgate.net Additionally, the N-H scissoring (bending) vibration is observed around 1650-1580 cm⁻¹. researchgate.net The broadness of the N-H stretching bands can indicate the presence of hydrogen bonding. ucalgary.ca

Bromine Moiety (C-Br): The carbon-bromine stretching vibration is typically found in the far-infrared region of the spectrum, usually between 600 and 500 cm⁻¹. The energy of this vibration is low due to the large mass of the bromine atom. This peak can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other bending vibrations occur.

The pyridine ring itself also produces characteristic bands. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.netcdnsciencepub.com

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Isocyano (-N≡C) | C≡N Stretch | 2165 - 2110 wikipedia.org |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3200 ucalgary.caresearchgate.net |

| N-H Scissoring (Bending) | 1650 - 1580 researchgate.net | |

| Bromo (C-Br) | C-Br Stretch | 600 - 500 |

| Pyridine Ring | C=C and C=N Stretches | 1600 - 1450 researchgate.netcdnsciencepub.com |

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Dihedral Angles

Based on crystallographic data from similar substituted pyridine derivatives, the expected bond lengths and angles for this compound can be estimated. nih.govnih.govresearchgate.net The pyridine ring is expected to be nearly planar. The bond lengths within the ring will reflect its aromatic character, intermediate between single and double bonds. The C-Br bond length is typically around 1.85-1.90 Å. The C-N bonds of the amino groups will be shorter than a typical C-N single bond due to resonance with the aromatic ring. The isocyano group is expected to be linear.

Table: Typical Bond Lengths and Angles for Substituted Pyridines

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

|---|---|---|---|

| C-Br | 1.85 - 1.90 | C-C-C (in ring) | ~118 - 121 |

| C-N (amino) | 1.35 - 1.40 | C-N-C (in ring) | ~117 - 120 |

| C=N (in ring) | 1.32 - 1.35 | C-C-N (amino) | ~118 - 122 |

| C-C (in ring) | 1.38 - 1.41 | H-N-H (amino) | ~115 - 120 |

| C-N (isocyano) | 1.38 - 1.42 | C-N≡C (isocyano) | ~175 - 180 |

The dihedral angle between the plane of the pyridine ring and the substituents would be small, indicating a largely planar molecule, though some slight twisting of the amino groups may occur to minimize steric hindrance. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound would be heavily influenced by intermolecular hydrogen bonding. The two primary amino groups are excellent hydrogen bond donors, while the pyridine ring nitrogen and the terminal carbon of the isocyano group can act as hydrogen bond acceptors. researchgate.netnih.gov It is highly probable that extensive networks of N-H···N hydrogen bonds would form, linking molecules into dimers, chains, or more complex three-dimensional architectures. researchgate.netnih.govnih.gov These interactions are crucial in determining the stability and physical properties of the crystal. nih.gov Additionally, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules may further stabilize the crystal packing. nih.govresearchgate.net

Chromatographic and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis and purification of novel compounds like this compound, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is particularly well-suited for compounds like pyridine derivatives, which are often polar and non-volatile. helixchrom.comcdc.gov A validated HPLC method is essential for determining the purity of a synthesized batch of this compound and for its isolation from reaction byproducts.

A typical method would employ reversed-phase chromatography, where the stationary phase is nonpolar (e.g., octadecylsilane, C18) and the mobile phase is a polar solvent mixture. ptfarm.pl The separation is based on the differential partitioning of the analyte between the two phases. By running a gradient of increasing organic solvent (like acetonitrile) in an aqueous buffer, compounds are eluted in order of increasing hydrophobicity. The eluting compounds are detected by a UV detector, as the pyridine ring is a strong chromophore. dtic.mil The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. researchgate.net

Table: Exemplar HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation and identification of volatile and semi-volatile compounds. For a compound such as this compound, which possesses polar amino functional groups, direct analysis by GC-MS is often challenging due to its low volatility and potential for thermal degradation in the injector or column. To overcome these limitations, derivatization is a crucial step to convert the non-volatile parent compound into a more volatile and thermally stable derivative suitable for GC-MS analysis.

The primary targets for derivatization on the this compound molecule are the two primary amine groups at the C2 and C4 positions. Common derivatization strategies for amines include silylation or acylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen atoms of the amine groups with trimethylsilyl (B98337) (TMS) groups. Acylation, using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA), introduces acyl groups. mdpi.comresearchgate.net These modifications significantly reduce the polarity and increase the volatility of the molecule, enabling its passage through the GC column.

Upon successful derivatization, the volatile derivatives can be separated based on their boiling points and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which are essential for structural elucidation.

The fragmentation of derivatized this compound in the mass spectrometer is expected to be influenced by the bromo, isocyano, and derivatized amine functional groups. Aromatic isocyanides are known to exhibit a characteristic loss of hydrogen cyanide (HCN). researchgate.net The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes). The derivatizing groups will also produce their own signature fragment ions.

For instance, in the case of a di-TMS derivative, characteristic fragments corresponding to the loss of a methyl group (M-15) and the TMS group itself (m/z 73) would be expected. For a di-PFP derivative, fragmentation would likely involve the loss of the pentafluoropropionyl group. mdpi.com

Table 1: Hypothetical GC-MS Data for the di-Trimethylsilyl (di-TMS) Derivative of this compound

| Parameter | Value |

| Derivative Name | 6-Bromo-5-isocyano-N2,N4-bis(trimethylsilyl)pyridine-2,4-diamine |

| Hypothetical Retention Time (min) | 15.2 |

| Molecular Ion (M+) [m/z] | 387/389 (due to Br isotopes) |

| Key Fragment Ions [m/z] | 372/374 [(M-CH3)+], 314/316 [(M-Si(CH3)3)+], 284/286 [(M-HCN-Si(CH3)3)+], 73 [Si(CH3)3+] |

This interactive data table is based on predicted values.

Table 2: Hypothetical GC-MS Data for the di-Pentafluoropropionyl (di-PFP) Derivative of this compound

| Parameter | Value |

| Derivative Name | N,N'-(6-Bromo-5-isocyano-pyridine-2,4-diyl)bis(2,2,3,3,3-pentafluoropropanamide) |

| Hypothetical Retention Time (min) | 18.5 |

| Molecular Ion (M+) [m/z] | 537/539 (due to Br isotopes) |

| Key Fragment Ions [m/z] | 390/392 [(M-C2F5CO)+], 243/245 [(M-2(C2F5CO))+], 147 [C2F5CO+], 119 [C2F5+] |

This interactive data table is based on predicted values.

The analysis of these volatile derivatives by GC-MS would provide valuable structural confirmation. The retention time is characteristic of the compound under specific GC conditions (e.g., column type, temperature program), while the mass spectrum offers a high degree of confidence in the identification of the analyte. The unique combination of the molecular ion's mass-to-charge ratio, the isotopic pattern of bromine, and the specific fragmentation pathways allows for the unambiguous identification of the derivatized this compound.

Computational Chemistry and Theoretical Studies of 6 Bromo 5 Isocyano Pyridine 2,4 Diamine

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure and bonding of 6-bromo-5-isocyano-pyridine-2,4-diamine would provide fundamental insights into its stability and chemical behavior. Such an analysis would typically involve the following areas, for which specific data is currently unavailable.

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, used to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For this compound, these calculations would yield its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the molecular electrostatic potential (MEP) map could be generated to identify electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other reagents. A low HOMO-LUMO energy gap generally suggests high reactivity. For this compound, an FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack, offering predictions about its role in various chemical reactions.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound, a range of quantum chemical descriptors would be calculated from the results of DFT studies. These indices provide a more nuanced understanding of a molecule's chemical behavior.

Table 1: Prospective Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | χ²/2η | Measures the propensity of a species to accept electrons. |

Note: The values in this table are placeholders, as specific computational data for this compound is not available.

Reaction Mechanism Elucidation

Computational modeling is an invaluable tool for mapping out the intricate steps of chemical reactions, providing details that are often difficult to observe experimentally.

Transition State Analysis and Reaction Pathways

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By performing transition state analysis, chemists can determine the activation energy of a reaction, which governs its rate. For reactions involving this compound, this analysis would reveal the step-by-step pathway of bond breaking and formation, offering a detailed picture of the transformation at the molecular level.

Solvation Effects in Reaction Energetics

The influence of a solvent on the energy of a chemical reaction is a critical aspect of computational chemistry. Theoretical models, such as implicit and explicit solvation models, are employed to predict how the surrounding solvent molecules can stabilize or destabilize reactants, transition states, and products, thereby altering the reaction's energetic profile. These calculations are vital for understanding reaction mechanisms and predicting reaction rates in different environments.

For this compound, no specific data from computational studies detailing the solvation effects on its reaction energetics are available in the current body of scientific literature. Such a study would theoretically involve calculating the energy of the molecule in the gas phase and comparing it to its energy in various solvents. This would provide insights into its solubility and reactivity in different chemical settings.

Conformational Analysis and Molecular Dynamics

Understanding the flexibility of a molecule and its preferred shapes, or conformations, is fundamental to predicting its biological activity and material properties. Conformational analysis and molecular dynamics simulations are the primary computational tools used for this purpose.

Exploration of Conformational Landscapes and Isomerism

Conformational analysis involves mapping the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. This exploration is crucial for understanding the molecule's flexibility and how it might interact with other molecules. Isomerism, the existence of molecules with the same formula but different structures, is also a key consideration.

In the case of this compound, a detailed exploration of its conformational landscape and potential isomers through computational methods has not been reported. Such an analysis would be valuable in determining the molecule's predominant shapes in different states.

Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is key to understanding how molecules recognize and bind to each other, leading to the formation of larger, organized structures through self-assembly. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to many chemical and biological processes. Computational methods can be used to model and quantify these forces.

Currently, there are no published computational studies that specifically investigate the intermolecular interactions and potential for self-assembly of this compound. Research in this area would shed light on its solid-state properties and its ability to form complex architectures. While studies on related diaminopyridine compounds have shown the importance of N-H···N hydrogen bonds in their crystal structures, specific findings for the title compound are not available. researchgate.net

Lack of Publicly Available Research Hinders Comprehensive Review of this compound's Synthetic Applications

An extensive review of publicly available scientific literature and chemical databases has revealed a significant gap in the documented synthetic applications of the chemical compound this compound. Despite its potential as a versatile building block in organic synthesis, detailed research findings on its specific use as a precursor for various heterocyclic systems and complex molecular architectures, as outlined in the requested article structure, are not present in the accessible domain.

The intended focus of the article was to explore the utility of this compound in several key areas of synthetic chemistry. These included its role as a precursor in the synthesis of fused heterocyclic ring systems, with a specific emphasis on the construction of Imidazo[4,5-b]pyridine and Pyrrolo[2,3-b]pyridine derivatives, as well as the formation of other polycyclic nitrogen heterocycles.

Furthermore, the planned article was to investigate its application as a building block for creating complex molecular architectures. This would have involved a detailed examination of diversification strategies through functional group interconversions and its use in advanced medicinal chemistry techniques such as scaffold hopping and library synthesis.

Similarly, information regarding the derivatization of this specific compound for the purposes of functional group interconversion or its application in library synthesis for drug discovery could not be located. The isocyano group, in particular, is known for its reactivity and potential for diverse chemical transformations, making the absence of published research on this specific scaffold noteworthy.

This lack of available data prevents the creation of a scientifically accurate and informative article that adheres to the requested structure and content. To generate such an article would necessitate speculation and the presentation of unverified information, which would not meet the standards of scientific integrity. It is possible that research involving this compound exists in proprietary databases or has not yet been published in the public domain. Until such information becomes available, a comprehensive review of its synthetic applications as outlined remains unfeasible.

Synthetic Applications and Derivatization Strategies of 6 Bromo 5 Isocyano Pyridine 2,4 Diamine

Advanced Material Precursors

The multifunctionality of 6-bromo-5-isocyano-pyridine-2,4-diamine makes it a compelling building block for the synthesis of complex molecular architectures and functional materials. The strategic placement of electron-donating amino groups, an electron-withdrawing bromo substituent, and a highly reactive isocyano group on a pyridine (B92270) scaffold allows for a diverse range of chemical transformations and intermolecular interactions.

The design of supramolecular assemblies relies on specific and directional non-covalent interactions between molecular components. The 2,4-diamino-pyridine moiety within the target molecule is a well-established motif for forming robust hydrogen-bonding networks. nih.gov The two amino groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, enabling the formation of predictable and stable supramolecular synthons. nih.gov

For instance, the diaminopyridine unit can participate in complementary hydrogen bonding with carboxylic acids or other molecules possessing appropriate donor-acceptor sites, leading to the formation of co-crystals, liquid crystals, or polymeric chains. nih.gov The isocyano group, while not as common in supramolecular chemistry as other functional groups, can also participate in non-covalent interactions. The terminal carbon of the isocyanide can act as a hydrogen bond acceptor. acs.org Furthermore, the isocyano group's unique electronic nature, possessing both nucleophilic and electrophilic character at the terminal carbon, allows for unconventional intermolecular interactions that can be exploited in the design of novel supramolecular structures. acs.org The presence of the bromo group can introduce halogen bonding as an additional directional interaction to guide the self-assembly process. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

| Functional Group | Potential Supramolecular Interaction | Interacting Partner Examples |

| 2,4-Diamine | Hydrogen Bonding (Donor/Acceptor) | Carboxylic acids, Amides |

| Pyridine Nitrogen | Hydrogen Bonding (Acceptor) | Alcohols, Carboxylic acids |

| Isocyano Group | Hydrogen Bonding (Acceptor), π-interactions | Water, Alcohols, Aromatic systems |

| Bromo Substituent | Halogen Bonding | Lewis bases (e.g., N, O, S atoms) |

The this compound scaffold is a promising candidate for the design of novel ligands for coordination chemistry. The pyridine nitrogen and the two amino groups can act as coordination sites for metal ions. More significantly, the isocyano group is an excellent ligand for a wide range of transition metals. wikipedia.orgwikipedia.org Isocyanides are isoelectronic with carbon monoxide but are generally better σ-donors, which influences the electronic properties of the resulting metal complexes. acs.org

The combination of the diaminopyridine unit and the isocyano group allows for multiple modes of coordination. The molecule could act as a monodentate ligand through the isocyano group, or as a bidentate or tridentate ligand involving the pyridine nitrogen and one or both amino groups. wikipedia.orgvot.pl This versatility enables the synthesis of a variety of coordination complexes with different geometries and electronic properties. nih.gov The steric and electronic environment of the metal center can be further tuned by chemical modification of the amino groups or by substitution of the bromo atom.

The resulting metal complexes could find applications in catalysis, where the electronic properties of the metal center are crucial for catalytic activity. rsc.org The ability of isocyanide ligands to stabilize various oxidation states of metals is a valuable feature in the design of redox-active catalysts. researchgate.net

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Potential Coordinating Atoms | Example Metal Ions |

| Monodentate | Isocyano Carbon | Pd(II), Pt(II), Rh(I) |

| Bidentate | Pyridine Nitrogen, Isocyano Carbon | Ru(II), Fe(II) |

| Tridentate | Pyridine Nitrogen, both Amino Nitrogens | Lanthanides, Group 4 metals |

While direct applications of this compound in optoelectronic materials are not yet reported, its molecular structure suggests potential as a precursor for such materials. Pyridine-based compounds are frequently used as building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their thermal stability and electron-transporting properties. rsc.org

The electronic properties of the pyridine ring in this molecule are significantly influenced by the attached functional groups. The electron-donating amino groups and the electron-withdrawing bromo and isocyano groups create a push-pull system, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). Molecules with strong ICT character are often fluorescent and their emission properties can be sensitive to the surrounding environment, making them suitable for sensing applications.

Furthermore, the bromo substituent offers a handle for further functionalization through cross-coupling reactions, allowing for the extension of the π-conjugated system. acs.org By attaching other aromatic or heteroaromatic units, it is possible to design molecules with tailored absorption and emission wavelengths, as well as optimized charge transport properties. The isocyano group can also be transformed into other functional groups, providing another avenue for derivatization to fine-tune the optoelectronic characteristics of the final material. acs.org The design of such derivatives could lead to novel materials for applications in OLEDs, organic photovoltaics, or as fluorescent probes.

Future Research Directions and Perspectives in 6 Bromo 5 Isocyano Pyridine 2,4 Diamine Chemistry

Exploring Novel Reaction Pathways and Catalyst Development

The unique arrangement of functional groups in 6-Bromo-5-isocyano-pyridine-2,4-diamine opens avenues for exploring novel reaction pathways. The isocyano group is a linchpin for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govfrontiersin.orgnih.govmdpi.com Future research will likely focus on leveraging this reactivity to construct diverse libraries of complex molecules. For instance, the intramolecular potential between the isocyano group and the adjacent amino groups could be exploited to synthesize novel fused heterocyclic systems.

Catalyst development will be crucial in controlling the regioselectivity and chemoselectivity of these transformations. Given the presence of multiple reactive sites, catalysts that can differentiate between the functional groups are highly desirable. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be adapted to selectively functionalize the C-Br bond, leaving the other groups intact. acs.org Research into developing new ligand systems for palladium or other transition metals could enable a broader scope of coupling partners and milder reaction conditions. Furthermore, the development of catalysts that can activate the pyridine (B92270) ring itself or facilitate reactions at the amino groups would expand the synthetic utility of this scaffold. For example, synergistic catalysis, perhaps combining a transition metal catalyst with an organocatalyst, could unlock unprecedented transformations. nih.gov

| Proposed Reaction Type | Potential Catalyst System | Target Transformation |

| Intramolecular Cyclization | Lewis Acids (e.g., Sc(OTf)₃) | Fused Pyridopyrimidines |

| Selective C-Br Arylation | Pd(OAc)₂ with Buchwald-type ligands | 6-Aryl-5-isocyano-pyridine-2,4-diamines |

| Amino Group Derivatization | 4-DMAP derivatives | N-Acylated or N-Alkylated Products |

| Isocyanide-based MCR | TiCl₄ | Complex peptidomimetics |

Investigation of Post-Synthetic Modifications and Derivatizations